![molecular formula C11H19N3O4 B1452818 Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate CAS No. 1260683-88-2](/img/structure/B1452818.png)
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is a synthetic compound that was first synthesized in 1976 by Z. Huang and colleagues. Since then, MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate is involved in the chemistry and synthesis of heterocyclic compounds. A study highlights the reactivity of certain derivatives as a valuable building block for synthesizing a range of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these derivatives offers mild conditions for generating versatile cynomethylene dyes from various precursors, including amines, α-aminocarboxylic acids, and their esters, indicating the potential for innovative transformations in future research (Gomaa & Ali, 2020).
Therapeutic Applications in Medicine
Pyrazole derivatives, particularly those with methyl substitution, have been recognized for their potent medicinal scaffolds, exhibiting a broad spectrum of biological activities. The synthesis and medical significance of these derivatives have been extensively reviewed, providing insights into their application in various therapeutic areas till March 2021. This literature summary may serve as a crucial tool for medicinal chemists in generating new leads with high efficacy and reduced microbial resistance, emphasizing the medicinal potential of this compound derivatives (Sharma et al., 2021).
Potential in Neurodegenerative Disease Treatment
Pyrazolines are highlighted for their capacity to address neurodegenerative diseases affecting large global populations, such as Alzheimer's and Parkinson's diseases, along with psychiatric disorders. The neuroprotective properties of pyrazolines, covering aspects from structure-activity relationships to their inhibitory actions on key enzymes, are discussed. These compounds have shown beneficial effects in managing Alzheimer's disease by inhibiting acetylcholine esterase and beta-amyloid plaques. For Parkinson's disease, they target MAO B and COMT, and for psychiatric diseases, they block MAO A, showcasing the significant role of pyrazoline derivatives in treating neurodegenerative disorders (Ahsan et al., 2022).
properties
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.C2H2O4/c1-6(10-4)9-7(2)11-12(5)8(9)3;3-1(4)2(5)6/h6,10H,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFWILSCVIIAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

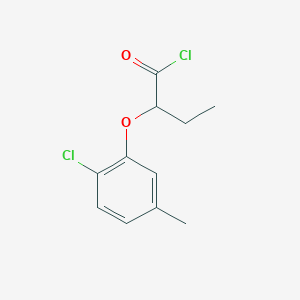
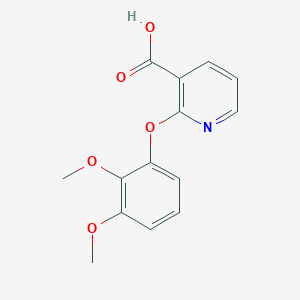



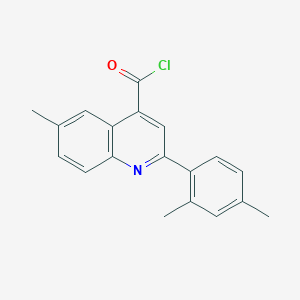
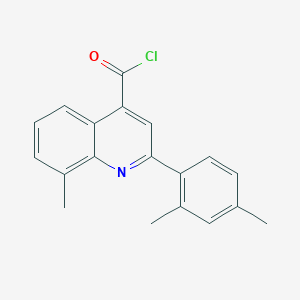

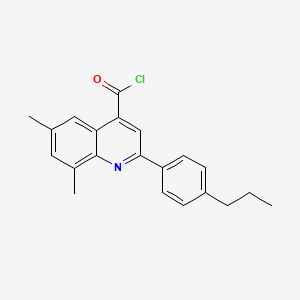
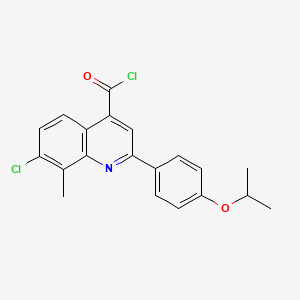


![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)
